An In-depth Technical Guide to the Chemical Properties of 10,12-Tricosadiynoic Acid
An In-depth Technical Guide to the Chemical Properties of 10,12-Tricosadiynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of 10,12-tricosadiynoic acid (TDYA), a versatile long-chain fatty acid. Its unique diacetylene moiety imparts capabilities for polymerization and click chemistry, while its biological activity as a specific inhibitor of Acyl-CoA Oxidase-1 (ACOX1) makes it a valuable tool in metabolic research and drug development.
Physicochemical Properties
10,12-Tricosadiynoic acid is a crystalline solid at room temperature. It is a very long-chain fatty acid characterized by a 23-carbon backbone with a conjugated diyne system at the 10th and 12th positions. This structure is fundamental to its chemical reactivity and biological function.
Table 1: Physicochemical Data for 10,12-Tricosadiynoic Acid
| Property | Value | References |
| Molecular Formula | C₂₃H₃₈O₂ | [1] |
| Molecular Weight | 346.55 g/mol | [1][2][3] |
| CAS Number | 66990-30-5 | [1][3] |
| Appearance | White to blue crystalline powder or crystals | [4] |
| Melting Point | 55-60 °C | [3][4][5] |
| Solubility | Insoluble in water. Soluble in DMSO (16.67 mg/mL with heating). | [1] |
| Storage | Store at 4°C, protected from light and under nitrogen. In solvent, store at -20°C for up to one month or -80°C for up to six months. | [1] |
Spectroscopic Characterization
Table 2: Expected ¹H-NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 11-12 | Broad Singlet | Carboxylic Acid (-COOH) |
| ~ 2.35 | Triplet | α-CH₂ (C2) protons adjacent to COOH |
| ~ 2.25 | Triplet | Allylic CH₂ (C9, C14) protons adjacent to the diyne |
| ~ 1.63 | Multiplet | β-CH₂ (C3) protons |
| ~ 1.2-1.4 | Broad Multiplet | Methylene (B1212753) chain protons (-(CH₂)n-) |
| ~ 0.88 | Triplet | Terminal methyl (-CH₃) protons (C23) |
Table 3: Expected ¹³C-NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 180 | Carboxylic Acid Carbonyl (C1) |
| ~ 77 | sp-hybridized carbons of the diyne moiety (C10, C11, C12, C13) |
| ~ 34 | α-CH₂ carbon (C2) |
| ~ 22-32 | Aliphatic methylene carbons (-(CH₂)n-) |
| ~ 19 | Allylic CH₂ carbons (C9, C14) |
| ~ 14 | Terminal methyl carbon (C23) |
Table 4: Expected FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2800-3300 | O-H stretch (broad, from carboxylic acid dimer) |
| ~ 2850-2960 | C-H stretch (aliphatic CH₂ and CH₃) |
| ~ 2100-2260 | C≡C stretch (diyne, may be weak or absent due to symmetry) |
| ~ 1700-1725 | C=O stretch (carboxylic acid dimer) |
| ~ 1470 | C-H bend (methylene scissoring) |
| ~ 940 | O-H bend (out-of-plane, from carboxylic acid dimer) |
Chemical Reactivity & Experimental Protocols
The chemical utility of 10,12-tricosadiynoic acid is dominated by two key features: the diacetylene moiety, which allows for topochemical polymerization, and the terminal alkyne potential for use in click chemistry.
UV-Induced Polymerization
10,12-tricosadiynoic acid can be polymerized into polydiacetylene (PDA) upon exposure to UV radiation (typically at 254 nm). This reaction is often performed on organized assemblies such as vesicles (liposomes) or Langmuir-Blodgett films. The resulting polymer is characterized by a conjugated ene-yne backbone, which gives it unique chromic properties. These PDA materials undergo a distinct blue-to-red color transition in response to external stimuli, making them useful for sensor development.
This protocol is adapted from methods used for similar diacetylenic lipids.
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Vesicle Formation:
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Dissolve 10,12-tricosadiynoic acid (and any co-lipids, such as DMPC, if creating mixed vesicles) in chloroform (B151607) to a final concentration of 1 mM.
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In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall.
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Place the flask under high vacuum for at least 2 hours to remove residual solvent.
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Hydrate the lipid film with an aqueous buffer (e.g., Mille-Q water or PBS) by vortexing, creating a milky suspension of multilamellar vesicles.
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Heat the suspension above the lipid's melting point (e.g., 60°C) and sonicate for 30-60 minutes until the solution becomes clear.
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Filter the vesicle solution through a 0.25 µm PVDF filter to obtain a uniform population of small unilamellar vesicles.
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Cool the filtrate at 4°C overnight to stabilize the vesicles.
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UV Polymerization:
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Transfer the vesicle solution to a quartz cuvette.
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Expose the solution to UV light at 254 nm for approximately 15 minutes.
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Polymerization is indicated by the development of a characteristic blue color.
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References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 10,12-Tricosadiynoic Acid | C23H38O2 | CID 538457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10,12-二十三联炔酸 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 10,12-Tricosadiynoic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 10,12-トリコサジイン酸 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
